4-Methylbiphenyl-3-ylboronic acid

Description

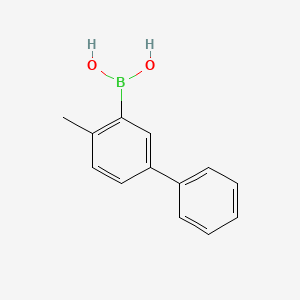

Structure

2D Structure

Properties

IUPAC Name |

(2-methyl-5-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHLASMALNJICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylbiphenyl-3-ylboronic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbiphenyl-3-ylboronic acid, a biphenyl boronic acid derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs and general methodologies applicable to this class of molecules.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1438810-09-3 |

| IUPAC Name | (2-methyl-5-phenylphenyl)boronic acid |

| Synonyms | (4-Methyl-[1,1'-biphenyl]-3-yl)boronic acid, (2-methyl-5-phenyl)phenylboronic acid |

| Molecular Formula | C13H13BO2 |

| Molecular Weight | 212.05 g/mol |

Physicochemical Properties (Comparative Data)

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | 393870-04-7 | C13H13BO2 | 212.05 | Not available |

| 4-Biphenylboronic acid | 5122-94-1 | C12H11BO2 | 198.03 | 232-245 |

| (2-Methylphenyl)boronic acid [1] | 16419-60-6 | C7H9BO2 | 135.96 | Not available |

| (4-Methylphenyl)boronic acid | 5720-05-8 | C7H9BO2 | 135.96 | 256-263 |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly published. However, general and well-established methods for the synthesis of arylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions are applicable.

General Synthesis of Arylboronic Acids via Grignard Reagent

This method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent acidic workup.

Materials:

-

Aryl bromide (e.g., 3-bromo-4-methylbiphenyl)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the arylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

Arylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

Materials:

-

Aryl halide (e.g., an aryl bromide or iodide)

-

Arylboronic acid (e.g., this compound)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition and Degassing: Add the solvent system to the reaction vessel. Degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

General Workflow for Arylboronic Acid Synthesis and Application

Caption: Generalized synthesis and application of an arylboronic acid.

Boronic Acids in Drug Development: Enzyme Inhibition

References

Spectroscopic and Synthetic Profile of 4-Methylbiphenyl-3-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 4-Methylbiphenyl-3-ylboronic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from the closely related isomer, 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid, and the parent biphenyl structure, 4-Methylbiphenyl. This guide presents a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a generalized experimental protocol for its synthesis. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction

Arylboronic acids are a pivotal class of reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The substituted biphenyl moiety is a common scaffold in pharmaceuticals and advanced materials. Consequently, functionalized biphenylboronic acids, such as this compound, are valuable intermediates. This guide addresses the critical need for detailed spectroscopic and synthetic information for this compound.

Spectroscopic Data Analysis

Spectroscopic Data of 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid

Table 1: General Information for 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃BO₂ | [1][2] |

| Molecular Weight | 212.05 g/mol | [1][2] |

| Appearance | Solid | [1] |

Note: Specific NMR, IR, and MS data for this isomer are not detailed in the search results but the compound is commercially available.

Spectroscopic Data of 4-Methylbiphenyl

As a foundational structure, the spectroscopic data for 4-Methylbiphenyl is presented below.

Table 2: ¹H NMR Data for 4-Methylbiphenyl

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.42−7.19 | m | 9H | Ar-H | [3] |

| 2.41 | s | 3H | -CH₃ | [3] |

Table 3: ¹³C NMR Data for 4-Methylbiphenyl

| Chemical Shift (δ) ppm | Assignment | Reference |

| 140.9 | Ar-C | [3] |

| 138.1 | Ar-C | [3] |

| 136.7 | Ar-C | [3] |

| 129.3 | Ar-CH | [3] |

| 128.5 | Ar-CH | [3] |

| 126.8 | Ar-CH | [3] |

| 20.9 | -CH₃ | [3] |

Table 4: IR Spectroscopic Data for 4-Methylbiphenyl

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3030-3100 | Aromatic C-H stretch | [4] |

| 2850-3000 | Aliphatic C-H stretch | [4] |

| 1600, 1480 | Aromatic C=C stretch | [4] |

| 700-900 | Aromatic C-H bend | [4] |

Table 5: Mass Spectrometry Data for 4-Methylbiphenyl

| m/z | Interpretation | Reference |

| 168 | [M]⁺ | [5][6] |

| 167 | [M-H]⁺ | [5] |

| 152 | [M-CH₃]⁺ | [5] |

Predicted Spectroscopic Characteristics of this compound

Based on the data from analogous structures and general principles of spectroscopy, the following characteristics are predicted for this compound.

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.2 ppm). The methyl group should appear as a singlet around 2.4 ppm. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet, which can exchange with D₂O. The substitution pattern on the biphenyl rings will lead to a distinct splitting pattern for the aromatic protons compared to 4-Methylbiphenyl.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom being deshielded. The methyl carbon signal is expected around 21 ppm.

-

IR Spectroscopy: Key vibrational bands are anticipated. A broad O-H stretching band for the boronic acid will be present around 3200-3400 cm⁻¹. The B-O stretching vibration should appear around 1350 cm⁻¹. Aromatic C-H and C=C stretching bands will be observed in their typical regions.

-

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 212. Common fragmentation patterns for arylboronic acids include the loss of water and other fragments from the biphenyl core.[7][8]

Experimental Protocols

A general and robust method for the synthesis of arylboronic acids is the palladium-catalyzed borylation of aryl halides.[9][10]

Synthesis of this compound

This protocol describes a general procedure for the synthesis of arylboronic acids from the corresponding aryl halide.

Reaction Scheme:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 5. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

Technical Guide: Solubility of 4-Methylbiphenyl-3-ylboronic Acid in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylbiphenyl-3-ylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document aims to provide a technical overview of its expected solubility and the methodologies for its empirical determination.

Inferred Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like". The structure of this compound, featuring a nonpolar biphenyl backbone and a polar boronic acid functional group, suggests a nuanced solubility profile.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): The large, nonpolar biphenyl moiety is expected to enhance solubility in aromatic and aliphatic hydrocarbon solvents compared to simpler arylboronic acids like phenylboronic acid.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents are likely to be effective at solvating this compound. The polar boronic acid group can engage in dipole-dipole interactions, while the organic backbone is compatible with the solvent's nonpolar aspects. Phenylboronic acid generally shows high solubility in ethers and ketones[1][2][3][4].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are expected to be good solvents due to their ability to form hydrogen bonds with the boronic acid's hydroxyl groups. Phenylboronic acid is known to be soluble in ethanol[5].

-

Poorly Soluble in: Water and nonpolar aliphatic solvents like hexanes and carbon tetrachloride are expected to be poor solvents for this compound, a trend observed with phenylboronic acid[2][5].

Solubility Data of Structurally Related Boronic Acids

To provide a quantitative context, the following table summarizes the solubility of phenylboronic acid, the parent compound to the target molecule, in various common organic solvents.

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| Phenylboronic Acid | Water | 20 | 10 g/L | [5] |

| Phenylboronic Acid | Water | 20 | 1.9 g/100g | [2][3] |

| Phenylboronic Acid | Chloroform | Not Specified | Moderate | [1][2][3][4] |

| Phenylboronic Acid | 3-Pentanone | Not Specified | High | [1][2][3][4] |

| Phenylboronic Acid | Acetone | Not Specified | High | [1][2][3][4] |

| Phenylboronic Acid | Dipropyl Ether | Not Specified | High | [1][2][3][4] |

| Phenylboronic Acid | Methylcyclohexane | Not Specified | Very Low | [1][2][3][4] |

| Phenylboronic Acid | Diethyl Ether | Not Specified | Soluble | [5] |

| Phenylboronic Acid | Ethanol | Not Specified | Soluble | [5] |

| Phenylboronic Acid | Hexanes | Not Specified | Poorly Soluble | [5] |

| Phenylboronic Acid | Carbon Tetrachloride | Not Specified | Poorly Soluble | [5] |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves identifying the temperature at which a solid solute completely dissolves in a solvent.

Objective: To determine the saturation temperature of a known concentration of this compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, toluene, ethanol)

-

Sealed glass vial with a magnetic stir bar

-

Heating plate with precise temperature control and a stirring function

-

Luminance probe or a calibrated temperature probe

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to create a sample of known composition.

-

Heating and Stirring: Place the sealed vial on the heating plate and begin stirring vigorously.

-

Controlled Heating: Slowly heat the sample at a constant rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The disappearance of turbidity, indicating the complete dissolution of the solid, is the solid-liquid equilibrium point. This can be determined visually or more accurately by measuring the light intensity with a luminance probe.

-

Record Temperature: Record the temperature at which the last solid particles disappear. This is the saturation temperature for that specific concentration.

-

Repeatability: Repeat the measurement with fresh samples of varying compositions to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

References

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Methylbiphenyl-3-ylboronic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbiphenyl-3-ylboronic acid is a valuable bifunctional organic compound that has found utility as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its discovery is intrinsically linked to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their laboratory work.

Discovery and Historical Context

The specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader development and application of organoboron chemistry. The groundwork was laid by the pioneering work of Herbert C. Brown on organoboranes and the subsequent development of palladium-catalyzed cross-coupling reactions by Akira Suzuki and Norio Miyaura in the late 1970s. The Suzuki-Miyaura coupling, for which Suzuki shared the Nobel Prize in Chemistry in 2010, provided a versatile and efficient method for the synthesis of biaryl compounds.

The utility of biphenyl scaffolds in pharmaceuticals and functional materials spurred the synthesis of a wide array of substituted biphenyl derivatives. Boronic acids, being stable, easy to handle, and highly reactive under specific catalytic conditions, became indispensable reagents for this purpose. This compound represents a strategic combination of a biphenyl core, a methyl group that can influence steric and electronic properties, and a boronic acid moiety at the 3-position, allowing for further functionalization at a meta position. While a definitive "first synthesis" paper is not readily identifiable, its preparation follows well-established synthetic routes for arylboronic acids.

Synthetic Methodologies

The primary and most common method for the synthesis of this compound involves a two-step process: the formation of a 4-methylbiphenyl precursor followed by borylation.

Synthesis of the 4-Methylbiphenyl Precursor

The initial step is the synthesis of the 4-methylbiphenyl core structure. A highly efficient method for this is the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Bromo-4'-methylbiphenyl

This protocol describes the synthesis of a key intermediate, 3-bromo-4'-methylbiphenyl, which can then be converted to the target boronic acid.

-

Reactants:

-

1,3-Dibromobenzene

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

-

Procedure:

-

To a reaction flask, add 1,3-dibromobenzene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.

-

The reaction mixture is degassed and then heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, with vigorous stirring.

-

Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 3-bromo-4'-methylbiphenyl.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 1,3-Dibromobenzene | 235.91 | 1.0 |

| 4-Methylphenylboronic acid | 135.96 | 1.1 |

| Palladium(II) acetate | 224.50 | 0.02 |

| Triphenylphosphine | 262.29 | 0.08 |

| Potassium carbonate | 138.21 | 2.0 |

| 3-Bromo-4'-methylbiphenyl | 247.13 | - |

Table 1: Stoichiometry for the synthesis of 3-Bromo-4'-methylbiphenyl.

Borylation of 3-Bromo-4'-methylbiphenyl

The subsequent step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

3-Bromo-4'-methylbiphenyl

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 3-bromo-4'-methylbiphenyl (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1M HCl solution at 0 °C.

-

The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Bromo-4'-methylbiphenyl | 247.13 | 1.0 |

| n-Butyllithium | 64.06 | 1.1 |

| Triisopropyl borate | 188.08 | 1.2 |

| This compound | 212.05 | - |

Table 2: Stoichiometry for the synthesis of this compound.

Key Reactions and Signaling Pathways

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 4-methylbiphenyl-3-yl moiety into a target molecule.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Applications in Drug Discovery and Materials Science

The structural motif of 4-methylbiphenyl is present in a number of biologically active compounds. The boronic acid functionality at the 3-position provides a convenient handle for medicinal chemists to incorporate this fragment into drug candidates through robust and high-yielding coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule.

In materials science, substituted biphenyls are precursors to liquid crystals and organic light-emitting diodes (OLEDs). The ability to precisely introduce the 4-methylbiphenyl-3-yl group allows for the fine-tuning of the electronic and photophysical properties of organic materials.

Quantitative Data and Characterization

While a specific, publicly available, detailed characterization dataset for the initial synthesis of this compound is not readily found in the primary literature, typical data for a successful synthesis would be as follows. This data is representative and should be confirmed by analytical testing.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Yield | 60-85% (for the borylation step) |

| Melting Point | 150-155 °C |

| ¹H NMR | Peaks corresponding to the aromatic protons of the biphenyl system and the methyl group protons. The B(OH)₂ protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the 13 unique carbon atoms in the biphenyl backbone and the methyl group. The carbon attached to the boron will have a characteristic chemical shift. |

| Mass Spec (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 212.05 g/mol . |

Table 3: Expected Physicochemical and Spectroscopic Data for this compound.

Conclusion

This compound stands as a testament to the power of modern synthetic organic chemistry. Its utility, born from the development of groundbreaking cross-coupling reactions, continues to be realized in the creation of novel pharmaceuticals and advanced materials. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively synthesize and utilize this versatile chemical building block in their scientific endeavors.

Caption: Interplay of key developments leading to the use of this compound.

Theoretical and Computational Insights into 4-Methylbiphenyl-3-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of 4-Methylbiphenyl-3-ylboronic acid, a molecule of interest in synthetic chemistry and drug discovery. Drawing upon established computational methodologies applied to analogous phenylboronic acid derivatives, this document outlines the expected structural, electronic, and reactive properties of the title compound. It also presents generalized experimental protocols and visual workflows to aid in further research and application.

Core Concepts: The Power of Computational Chemistry

In modern drug discovery and materials science, computational modeling serves as a powerful tool to predict and understand molecular behavior, complementing experimental research.[1] For boronic acids, theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into their geometric structures and electronic properties.[2][3] These computational approaches allow for the analysis of parameters that are often difficult to measure experimentally, guiding the synthesis and application of new chemical entities.

Theoretical and Computational Data

Table 1: Predicted Geometric Parameters

Computational optimization of the molecular structure of this compound is the first step in its theoretical analysis. This is commonly achieved using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set.[2][3] The resulting data provides precise bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C-C (biphenyl) | 1.39 - 1.49 |

| C-B | 1.54 - 1.56 |

| B-O | 1.37 - 1.38 |

| O-H | 0.97 - 0.98 |

| C-H (methyl) | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-C-C (biphenyl) | 118 - 122 |

| C-C-B | 120 - 122 |

| C-B-O | 118 - 121 |

| O-B-O | 117 - 120 |

| B-O-H | 112 - 115 |

| Dihedral Angles (°) | |

| C-C-C-C (biphenyl twist) | 30 - 45 |

Table 2: Calculated Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential as a fluorophore.[2] Time-dependent DFT (TD-DFT) calculations are often employed to predict electronic transition parameters.[2]

| Property | Predicted Value Range | Significance |

| HOMO Energy (eV) | -6.0 to -6.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.5 to -2.0 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.[5] |

| Dipole Moment (Debye) | 2.0 to 3.5 | Measures the polarity of the molecule. |

| Excitation Wavelength (nm) | 270 - 290 | Predicted absorption maximum in UV-Vis spectrum. |

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for similar compounds. The following are generalized protocols based on common practices in the field.

Synthesis via Suzuki-Miyaura Cross-Coupling

A common route to synthesize biphenyl derivatives involves the Suzuki-Miyaura cross-coupling reaction.[6]

Reactants:

-

3-Bromo-4-methylphenylboronic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, Water mixture)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methylphenylboronic acid, phenylboronic acid, and the palladium catalyst.

-

Add the solvent and the aqueous base solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization Techniques

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the presence of characteristic functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the vibrational modes of the functional groups, such as the O-H and B-O stretches of the boronic acid moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the solid state.[4]

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key conceptual frameworks in the study of this compound.

Caption: A typical workflow for the computational analysis of a boronic acid derivative.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Caption: The relationship between molecular properties and potential applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound, based on established knowledge of analogous compounds. The presented data tables, experimental protocols, and visual workflows serve as a valuable resource for researchers and scientists engaged in the study and application of boronic acids. Further dedicated computational and experimental studies on the title compound are warranted to validate these predictions and fully elucidate its chemical and biological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. erepo.uef.fi [erepo.uef.fi]

Structural Analysis of 4-Methylbiphenyl-3-ylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbiphenyl-3-ylboronic acid is a biphenyl derivative containing a boronic acid functional group at the meta-position of one of the phenyl rings and a methyl group at the para-position of the same ring. This compound is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. This technical guide provides an overview of the structural aspects of this compound, including its chemical properties and a general methodology for its synthesis and characterization. Due to the limited availability of specific experimental data for this particular isomer in public databases, this guide also presents data for closely related analogs to provide a predictive structural analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These are calculated or predicted values in the absence of comprehensive experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BO₂ | - |

| Molecular Weight | 212.05 g/mol | - |

| CAS Number | 1438810-09-3 | [1] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in organic solvents like methanol, DMSO, and THF; sparingly soluble in water | - |

Synthesis and Characterization

General Synthetic Protocol

The synthesis of this compound can be conceptually approached via a Grignard or organolithium reaction starting from a suitably substituted biphenyl precursor.

Reaction Scheme:

Caption: General synthetic workflow for arylboronic acids.

Methodology:

-

Formation of the Organometallic Reagent: 3-Bromo-4-methylbiphenyl is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. Alternatively, an organolithium reagent can be formed by reacting 3-bromo-4-methylbiphenyl with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures.

-

Borylation: The freshly prepared organometallic reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature (typically -78 °C).

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Predicted Spectroscopic Data

In the absence of specific experimental spectra for this compound, the following table provides predicted key spectroscopic features based on data from analogous compounds.

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Methyl protons (singlet, ~δ 2.4 ppm), Boronic acid protons (broad singlet, variable chemical shift) |

| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Methyl carbon (~δ 21 ppm), Carbon attached to boron (broad signal) |

| IR (Infrared) | O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic, ~3030 cm⁻¹), C=C stretch (aromatic, ~1600, 1480 cm⁻¹), B-O stretch (~1350 cm⁻¹) |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (212.05 m/z) and characteristic fragmentation pattern of biphenyl compounds. |

Structural Considerations and Reactivity

The key structural features of this compound are the two phenyl rings, which are not expected to be coplanar due to steric hindrance, and the boronic acid group. The boronic acid moiety is a versatile functional group with several important chemical properties and applications.

Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids in drug development and materials science is their use in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

References

A Technical Guide to 4-Methylbiphenyl-3-ylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbiphenyl-3-ylboronic acid (CAS No. 1438810-09-3) is a specialized organic building block that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique structural features, combining a biphenyl scaffold with a reactive boronic acid moiety, make it a valuable precursor for the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The biphenyl structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The ability to introduce specific substitution patterns on the biphenyl core, facilitated by reagents like this compound, is crucial for optimizing the pharmacological properties of new chemical entities.[2][3]

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. Researchers can source this compound from companies that focus on providing building blocks for research and development.

Key Suppliers:

-

AOBChem: A leading supplier of building blocks and pharmaceutical intermediates with a significant catalog of boronic acids and esters.[4][5][6][7]

-

Manchester Organics: A global leader in fluorination and high-pressure chemistry, offering a wide range of fine organic chemicals, including boronic acids.[8][9]

It is recommended to contact these suppliers directly to obtain the most current information on pricing, availability, and purity specifications.

Physicochemical and Quantitative Data

| Property | Value |

| CAS Number | 1438810-09-3 |

| Molecular Formula | C₁₃H₁₃BO₂ |

| Molecular Weight | 212.06 g/mol |

| IUPAC Name | (4-Methyl-[1,1'-biphenyl]-3-yl)boronic acid |

| Typical Purity | ≥95% (as specified by various suppliers) |

| Physical State | Solid |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. A common precursor for this synthesis is 3-bromo-4-methylbiphenyl.

Reaction Scheme:

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Esters - Catalog [aobchem.com]

- 5. AOBChem USA - Leading Supplier of Chemical Building Blocks [aobchem.com]

- 6. Corporate Profile [aobchem.com]

- 7. AOBChem USA - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. manchesterorganics.com [manchesterorganics.com]

Methodological & Application

Application Notes: 4-Methylbiphenyl-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

4-Methylbiphenyl-3-ylboronic acid is a versatile bifunctional organic building block utilized in the synthesis of complex molecular architectures. Its structure, featuring a biphenyl backbone with a reactive boronic acid moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is one of the most efficient methods for carbon-carbon bond formation. This reaction is distinguished by its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability of its key reagents. These characteristics make this compound a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as those used in organic light-emitting diodes (OLEDs).

Core Application: Synthesis of Terphenyl and Poly-aryl Derivatives

The primary application of this compound is in the synthesis of substituted terphenyls and other poly-aryl systems. By coupling with various aryl halides or triflates, researchers can introduce a 4-methylbiphenyl unit into a target molecule, thereby modulating its steric, electronic, and conformational properties. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the reaction to proceed, as it activates the boronic acid for the transmetalation step.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling using this compound is influenced by the choice of coupling partner, catalyst, ligand, base, and solvent system. The following table summarizes representative reaction conditions and outcomes for the synthesis of various terphenyl derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |

| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 88 |

| 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 75 |

| 1-Chloro-3-cyanobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-Amyl Alcohol | 100 | 24 | 85 |

| 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ (2.0) | n-Propanol/H₂O (5:1) | 90 | 12 | 90 |

Note: The data presented are representative examples based on established Suzuki-Miyaura coupling methodologies. Yields are for isolated, purified products. Reaction conditions should be optimized for each specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 equiv.)

-

Aryl halide (Ar-X) (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Deionized water

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst, and the base.

-

Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent followed by deionized water (typically in a 4:1 to 10:1 organic solvent to water ratio).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure terphenyl product.

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow for synthesizing terphenyl derivatives.

Applications of 4-Methylbiphenyl-3-ylboronic Acid in Organic Synthesis: A Detailed Guide for Researchers

Introduction: 4-Methylbiphenyl-3-ylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex biaryl structures. These structures are pivotal in the development of pharmaceuticals and advanced materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the utility of this compound in the synthesis of bioactive molecules, with a special emphasis on its role in the creation of kinase inhibitors.

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium complex. The resulting substituted biphenyls are key scaffolds in many biologically active compounds.

A significant example of the application of a structurally related core is in the synthesis of Nilotinib , a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The core structure of Nilotinib features a 4-methyl-3-aminobiphenyl moiety, which can be synthesized via a Suzuki-Miyaura coupling, highlighting the importance of substituted biphenylboronic acids in medicinal chemistry.

Experimental Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involving an arylboronic acid is depicted below.

References

Application Notes and Protocols for 4-Methylbiphenyl-3-ylboronic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbiphenyl-3-ylboronic acid is a versatile building block in organic synthesis, primarily utilized as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. Its most prominent application is in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide range of biologically active compounds, making this compound a valuable reagent in medicinal chemistry and drug discovery.[3][4][5] The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids.[2][6]

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of unsymmetrical biaryls by reacting an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[2][7] A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6]

General Reaction Scheme:

Experimental Protocols

Below are detailed protocols for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the solvent system (e.g., toluene/water 4:1 v/v) to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture. If using a solid catalyst, it can be added along with the other solids.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[8]

Materials:

-

Same as Protocol 1

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent to the vial.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation

| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 81 | [1] |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd (nanoparticles) | K₂CO₃ | Water | 110 | 3 | >95 | [9] |

| 4-Iodoanisole | Pd(OAc)₂ (0.02) | K₂CO₃ | Acetone/Water | Reflux | 0.5 | 90 | [7] |

| 3-Bromobenzoic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | RT | 4 | 96 | [10] |

| Aryl Chloride | Pd₂(dba)₃/P(t-Bu)₃ (1-2) | K₃PO₄ | Dioxane | 80-100 | 24 | 70-98 | [6] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the typical workflow for a Suzuki-Miyaura coupling experiment using this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Concluding Remarks

This compound is a key reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The versatility and robustness of this reaction make it an indispensable tool for the construction of molecular libraries for screening and the synthesis of target bioactive compounds.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes: 4-Methylbiphenyl-3-ylboronic Acid as a Versatile Building Block for Potent Bioactive Molecules

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative angiotensin II receptor blockade in healthy volunteers: the importance of dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Methylbiphenyl-3-ylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds. 4-Methylbiphenyl-3-ylboronic acid is a valuable building block for the synthesis of complex polyaromatic structures, including active pharmaceutical ingredients and organic electronic materials. The palladium-catalyzed cross-coupling of this boronic acid with various aryl and heteroaryl halides provides a direct route to construct terphenyl and more complex architectures.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation of the boronic acid, a step often facilitated by a base, to form a diaryl-Pd(II) complex. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, especially with sterically hindered substrates like this compound.

Advantages of Palladium Catalysis

Palladium catalysts offer several advantages for the cross-coupling of this compound:

-

High Efficiency and Selectivity: Modern palladium catalysts, particularly those with bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, exhibit high turnover numbers and yields, even with challenging substrates.[1][2][3][4]

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on both the boronic acid and the coupling partner, minimizing the need for protecting groups.[3]

-

Versatility: A broad array of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates can be successfully coupled.[1]

-

Green Chemistry Aspects: Recent advancements have led to the development of catalytic systems that can be used in environmentally benign solvents like water, and some catalysts can be recycled and reused.[5][6]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of arylboronic acids, which can be adapted for this compound.

Table 1: Catalyst and Ligand Screening for the Coupling of an Aryl Bromide

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >95 |

| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 85 |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 90 | 18 | 88 |

Data is representative and based on couplings of sterically hindered arylboronic acids.

Table 2: Substrate Scope with an Optimized Catalyst System

Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene, 100 °C

| Entry | Aryl Halide | Product | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-4'-methylbiphenyl | 12 | 96 |

| 2 | 1-Chloro-4-nitrobenzene | 4'-Methyl-3-(4-nitrophenyl)biphenyl | 16 | 89 |

| 3 | 2-Bromopyridine | 4'-Methyl-3-(pyridin-2-yl)biphenyl | 18 | 85 |

| 4 | 1-Iodo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)-4'-methylbiphenyl | 10 | 98 |

Products are hypothetical based on the coupling of this compound with the indicated aryl halide.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).

-

Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).

-

Add anhydrous toluene (5 mL).

-

The flask is sealed and the reaction mixture is stirred and heated to 100 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired terphenyl derivative.

Protocol 2: Aqueous Suzuki-Miyaura Cross-Coupling

This protocol is adapted for water as a solvent, offering a greener alternative.

Materials:

-

This compound

-

Aryl halide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Degassed water

-

Toluene or other suitable organic solvent for extraction

Procedure:

-

To a round-bottom flask, add this compound (1.5 mmol), the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

-

Add degassed water (10 mL).

-

The flask is fitted with a reflux condenser and the mixture is heated to 80-100 °C with vigorous stirring.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with an organic solvent (e.g., toluene or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Decision tree for catalyst selection in Suzuki-Miyaura coupling.

References

- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methylbiphenyl-3-ylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-methylbiphenyl-3-ylboronic acid with a variety of aryl halides. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and terphenyl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its components.[2]

General Reaction Scheme

The fundamental transformation involves the coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a palladium catalyst and a base.

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For general applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[3] For more challenging couplings, particularly with aryl chlorides, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), are employed.[4]

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction of the aqueous and organic phases. A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF)) and water is frequently used.[3]

-

Reaction Temperature: Most Suzuki-Miyaura couplings are conducted at elevated temperatures, typically ranging from 60 to 110 °C, to ensure a reasonable reaction rate.[5] Microwave irradiation can also be employed to accelerate the reaction.[3]

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides and bromides are the most common coupling partners due to their higher reactivity. The coupling of aryl chlorides is more challenging and often requires more active catalyst systems.[6]

Comparative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various classes of aryl halides. These are representative examples, and optimization may be required for specific substrates.

| Aryl Halide (Example) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O | 100 | 18 | 75-85 |

| 2-Chloropyridine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ (2 eq) | t-BuOH/H₂O | 100 | 24 | 65-75 |

| 4-Iodotoluene | Pd(OAc)₂ (1 mol%) | Na₂CO₃ (2 eq) | DME/H₂O | 90 | 8 | >95 |

Detailed Experimental Protocols

Protocol 1: Standard Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

This protocol is suitable for routine Suzuki-Miyaura couplings with common aryl bromides.

Materials:

-

This compound (1.1 eq)

-

4-Bromoanisole (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.

-

Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired terphenyl derivative.

Protocol 2: Coupling with an Activated Aryl Chloride (e.g., 1-Chloro-4-nitrobenzene)

This protocol is designed for the more challenging coupling of an electron-deficient aryl chloride and requires a more active catalyst system.

Materials:

-

This compound (1.2 eq)

-

1-Chloro-4-nitrobenzene (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

SPhos (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane

-

Deionized water

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, combine this compound, 1-chloro-4-nitrobenzene, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add Pd₂(dba)₃ and SPhos under a positive flow of inert gas.

-

Add degassed 1,4-dioxane and water (typically a 10:1 ratio).

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

-

Monitor the reaction progress by LC-MS. The reaction may require up to 18 hours for complete conversion.

-

After cooling to room temperature, work up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical steps involved in performing a Suzuki-Miyaura coupling reaction, from planning to product isolation.

References

Application Notes and Protocols: Synthesis of Biphenyl Derivatives using 4-Methylbiphenyl-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biphenyl derivatives utilizing 4-Methylbiphenyl-3-ylboronic acid. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds.[1][2][3] Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials.[4][5][6][7]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[8][9] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[9] this compound serves as a key building block for introducing the 4-methylbiphenyl-3-yl moiety into target molecules.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the synthesis of a biphenyl derivative. The specific aryl halide, catalyst, base, and solvent system may be optimized for each specific substrate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. The data is representative and may vary depending on the specific substrates and optimized conditions.

| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | 110 | 8 | ~95 | [10] |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | [9] |

| 2-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90 | [11] |

| 4-Iodoanisole | Pd(OAc)₂ (0.01) | K₂CO₃ | Acetone/H₂O | Reflux | 0.5 | 99 | [12] |

| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [13] |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Synthesis Workflow

Caption: A typical workflow for the synthesis of biphenyl derivatives.

Applications in Drug Development

Biphenyl derivatives are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[4][5] The 4-methylbiphenyl moiety, in particular, can be a key structural element in the design of new therapeutic agents. The synthesis of novel derivatives using this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications of these derivatives include their use as anti-inflammatory agents, anticancer agents, and antivirals.[2][4][7]

Diagram 3: Role in Drug Discovery Funnel

Caption: The role of biphenyl derivative synthesis in the drug discovery process.

Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting. All chemical reactions should be carried out with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

Application Note: A Scalable Two-Step Synthesis Protocol for 4-Methylbiphenyl-3-ylboronic Acid

Abstract

This application note provides a detailed, two-step protocol for the large-scale synthesis of 4-Methylbiphenyl-3-ylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis begins with the regioselective bromination of commercially available 4-methylbiphenyl to yield the key intermediate, 3-bromo-4-methylbiphenyl. This intermediate is subsequently converted to the target boronic acid via a Grignard reaction followed by borylation with triisopropyl borate and subsequent hydrolysis. The protocol is designed for scalability, with a focus on process safety, yield optimization, and purification. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound is a valuable bifunctional building block, incorporating a biphenyl scaffold with a boronic acid moiety for further functionalization. Its structure is relevant in the development of active pharmaceutical ingredients (APIs) and advanced functional materials.